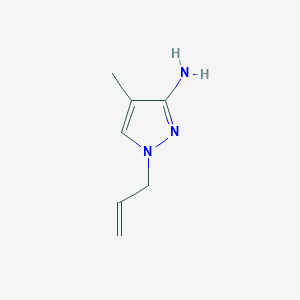

4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-methyl-1-prop-2-enylpyrazol-3-amine |

InChI |

InChI=1S/C7H11N3/c1-3-4-10-5-6(2)7(8)9-10/h3,5H,1,4H2,2H3,(H2,8,9) |

InChI Key |

BVSAUAQFPDAQDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazine and β-Ketonitriles

- Step 1: Condensation of hydrazines with β-ketonitriles to form pyrazole rings.

- Step 2: Functionalization at the 3-position with amino groups, followed by substitution with allyl groups.

Research Findings:

According to recent studies, such as those summarized in the synthesis of heterocyclic compounds, the condensation of hydrazines with β-ketonitriles yields pyrazolines, which can be oxidized or rearranged to pyrazoles with amino functionalities.

Cyclization of Schiff Bases

- Step 1: Formation of Schiff bases from aromatic aldehydes and hydrazines.

- Step 2: Cyclization under acidic or basic conditions to form the pyrazole core.

- Step 3: Introduction of methyl and allyl groups via alkylation or cross-coupling reactions.

Research Example:

The synthesis of pyrazolyl derivatives via Schiff base cyclization has been documented, with subsequent functionalization to introduce desired substituents.

Table 2: Multistep Synthesis Pathway

Flow Chemistry and Modern Techniques

Method Overview:

Recent advances involve continuous flow synthesis, which enhances reaction control, safety, and scalability.

Continuous Flow Alkylation

- Setup: Using a flow reactor with precise temperature and reagent flow control.

- Process: Pyrazole intermediates are reacted with allyl halides under optimized conditions to achieve high yields and purity.

Research Insights:

Flow chemistry allows for rapid screening of reaction parameters, leading to optimized conditions for the selective substitution at the 3-position of pyrazoles.

Multistep Flow Synthesis

- Integration of multiple reaction steps (e.g., cyclization, substitution) into a single continuous process, reducing reaction times and improving yields.

Data Summary:

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a five-membered heterocyclic structure with two nitrogen atoms at positions 1 and 2, a methyl group at position 4, and a prop-2-en-1-yl group at position 1. Its unique combination of substituents enhances its versatility in medicinal chemistry and material science.

Scientific Research Applications

This compound has applications across various scientific fields:

- Therapeutic Use The compound can modulate enzyme activities linked to inflammatory responses, suggesting its potential as an anti-inflammatory agent. Its structural characteristics allow for selective binding to target proteins, enhancing its therapeutic potential.

- Material Science Its specific substitution pattern enhances its versatility for various applications in material science.

- Industrial Applications This compound is significant in therapeutic and industrial contexts.

Biological Activities

Research indicates that this compound exhibits potential biological activities and has been investigated for its ability to interact with specific enzymes, such as cyclooxygenase and phosphodiesterase, which are crucial in inflammatory pathways. The compound's structural features may enhance its binding affinity to these enzymes, suggesting potential applications in treating inflammatory conditions and possibly other diseases.

Anti-inflammatory Agent

Studies on the interactions of this compound with biological targets have shown promising results. It has been observed to modulate enzyme activities linked to inflammatory responses, suggesting its potential use as an anti-inflammatory agent.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyrazole | Methyl group at position 4 | Lacks propene substituent; simpler structure |

| 3-Aminopyrazole | Amino group at position 3 | Different substitution pattern affecting reactivity |

| 5-Aminopyrazole | Amino group at position 5 | Different biological activity profile |

| Propanamide derivative | Amide functional group | Different functionality affecting solubility and reactivity |

Mechanism of Action

The mechanism of action of 4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bulky substituents (e.g., adamantyl) increase lipophilicity, enhancing membrane permeability, while polar groups (e.g., pyridinyl) improve solubility .

- Thermal Stability : The pyridin-3-yl derivative exhibits a high melting point (211–215°C), suggesting strong intermolecular interactions due to aromatic stacking .

Biological Activity

4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. This method allows for the introduction of various substituents that can influence biological activity. The structural characterization is commonly performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, encompass a wide range of pharmacological effects:

- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects on lung (A549), colon (HT29), and liver (SMMC7721) cancer cells .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In vitro studies indicated effective inhibition against pathogens such as Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/mL .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins .

- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic processes .

- Anti-inflammatory Pathways : Pyrazole derivatives may inhibit cyclooxygenase (COX) enzymes or modulate nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced inflammation .

Case Studies

Several case studies illustrate the efficacy of this compound in biological applications:

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives against cancer cell lines, this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties revealed that this compound effectively inhibited E. coli and C. albicans at low concentrations, suggesting its application in developing new antimicrobial agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with propenones or nitriles. For example, hydrazine hydrate reacts with substituted acrylamides in ethanol to form pyrazole-3-amine scaffolds (e.g., 80% yield for a structurally similar compound in glacial acetic acid) . Regioselectivity is controlled by steric and electronic effects of substituents, with catalysts like cesium carbonate and copper(I) bromide improving efficiency in cross-coupling reactions (e.g., 17.9% yield for a related pyrazole derivative using DMSO as solvent) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies NH stretches (e.g., 3448–3278 cm⁻¹ for NH₂ groups) .

- NMR spectroscopy : NMR confirms substituent positions (e.g., δ 8.87 ppm for pyridyl protons) . NMR distinguishes carbonyl and aromatic carbons.

- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 249 [M⁺] for a related pyrazole-3-amine) .

- X-ray crystallography : Resolves stereochemistry; SHELXL software refines crystal structures .

Q. How can researchers evaluate the biological activity of this compound, such as antibacterial or anxiolytic potential?

- Methodological Answer :

- In vitro assays : Test against Gram-positive/-negative bacteria (e.g., MIC values) or GABA receptor binding for anxiolytic activity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., aryl groups at position 4) to optimize activity. For instance, 4-aryl-methyl derivatives show enhanced antibacterial efficacy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, pyridyl substituents increase electron density at the pyrazole ring, influencing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Batch variability : Ensure consistent purity (>95% by HPLC) and synthetic routes (e.g., avoid side products like regioisomers) .

- Assay standardization : Use positive controls (e.g., benzodiazepines for anxiolytic studies) and replicate experiments across cell lines .

Q. How do crystallographic data (e.g., twinning or high mosaicity) affect structural refinement of this compound?

- Methodological Answer : SHELXL handles twinning by applying BASF and TWIN commands. High-resolution data (<1.0 Å) improves anisotropic displacement parameters, while the HKLF5 format refines twin domains . For macromolecular analogs, SHELXPRO interfaces with CCP4 for phase extension .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Catalyst optimization : Replace copper(I) bromide with palladium catalysts for higher turnover in allylation reactions .

- Solvent selection : Use ethanol instead of DMSO for easier post-reaction purification .

- Design of experiments (DoE) : Screen parameters (temperature, stoichiometry) via response surface methodology .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

- Methodological Answer :

- Directing groups : Install electron-withdrawing groups (e.g., chloro at position 4) to direct electrophilic substitution to position 5 .

- Transition-metal catalysis : Use Suzuki-Miyaura coupling for selective arylations at the allyl-substituted position .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Conditions

| Reaction Type | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine-acrylamide condensation | Ethanol/glacial acetic acid | 80 | |

| Allylation with pyridyl iodide | CuBr, Cs₂CO₃, DMSO | 17.9 |

Table 2 : Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 8.87 (d, J = 2.0 Hz, pyridyl H) | |

| IR | 3448 cm⁻¹ (NH stretch) | |

| EI-MS | m/z 249 ([M⁺], 71%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.